ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate
Overview
Description
Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a hydrazono group, and a carbamate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate typically involves the reaction of ethyl carbamate with 2,4-difluorophenylhydrazine and an appropriate keto compound under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazono group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the hydrazono group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoyl}carbamate can be compared with other similar compounds, such as:
2-(2,4-dinitrophenyl)hydrazono derivatives: These compounds also contain a hydrazono group but differ in their substituents, leading to different chemical and biological properties.
Thiazolidine derivatives: These compounds have a thiazolidine ring and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Properties
IUPAC Name |
ethyl N-[(Z)-2-[(2,4-difluorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-4-8(14)6-9(10)15/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7-,18-17? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQMAPCPJTQSS-UJFBAKBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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